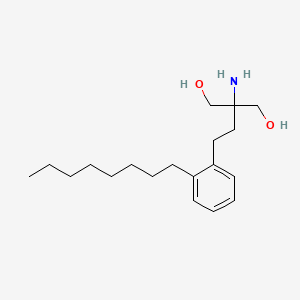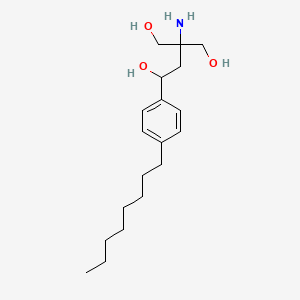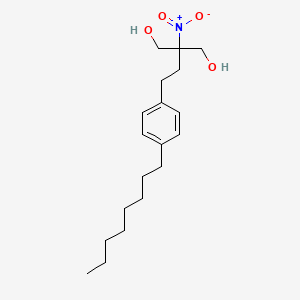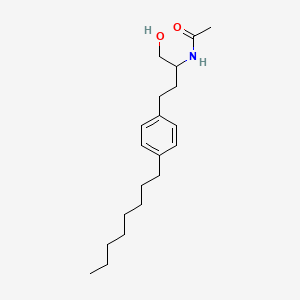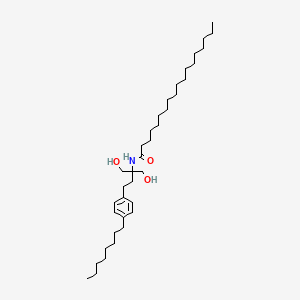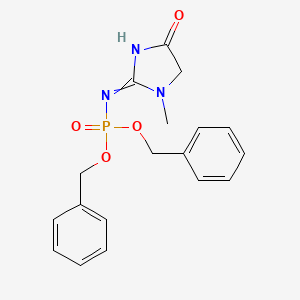
辛那卡塞杂质 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinacalcet Impurity 16, with the CAS No. 1431699-53-4, is an impurity standard of Cinacalcet . Its chemical name is ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Cinacalcet .
Chemical Reactions Analysis
While specific chemical reactions involving Cinacalcet Impurity 16 are not detailed in the search results, it is known that the formation of impurities in the synthesis of Cinacalcet can be influenced by factors such as the agitation speed of the reaction mass .科学研究应用
分析方法的开发和验证
稳定性指示分析:Chaudhari 等人 (2021) 的一项研究重点介绍了辛那卡塞盐酸盐及其工艺杂质的稳定性指示分析方法的开发和验证。该研究强调了一种使用 YMC pack 丁基柱进行分离的简单、经济的方法,为辛那卡塞及其杂质实现了较低的检测限 (LOD) 和定量限 (LOQ),证明了该方法在量化应力研究期间产生的降解杂质方面的有效性 (Chaudhari、Lokhande 和 Yadav,2021)。
毛细管电泳用于对映体纯度:Ginterová 等人 (2016) 开发了一种毛细管区带电泳方法,用于 R,S-辛那卡塞的对映体分离,采用 2-羟丙基-γ-环糊精作为手性选择剂。该方法能够测定片剂中的 S-辛那卡塞(手性杂质),为药物产品中的对映体纯度控制提供了一种精确、准确的方法 (Ginterová、Znaleziona、Knob、Douša、Petr 和 Ševčı́k,2016)。
用于估计杂质的 RP-UPLC 方法:Reddy 等人 (2015) 的研究描述了一种反相超高效液相色谱法,用于估计 API 和药物制剂中的辛那卡塞盐酸盐杂质。该方法表现出辛那卡塞在过氧化物应力条件下显着降解,降解产物与活性成分及其杂质分离良好,证明了该方法的稳定性指示能力 (Reddy、Raju、Raju、Varma 和 Babu,2015)。
用于测定的液相色谱方法:Sigala 等人 (2009) 开发了一种反相液相色谱方法,该方法经过验证可用于测定辛那卡塞盐酸盐及其工艺相关杂质,实现了高精密度和准确度,这对于大宗药物制造中的质量控制至关重要 (Sigala、Babu、Varma 和 Balaswamy,2009)。
降解产物的表征
通过 ESI-MS/MS、FT-IR 和 NMR 表征:Rao 等人 (2014) 利用 RP-HPLC、ESI-MS/MS、FT-IR 和 NMR 光谱来表征辛那卡塞的强制降解产物,将该方法应用于量化大宗药物中的工艺相关物质和降解产物。这种综合方法有助于了解辛那卡塞的稳定性和降解途径 (Rao、Saida、Naidu、Sravan 和 Ramesh,2014)。
作用机制
Target of Action
Cinacalcet primarily targets the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . These receptors are the principal negative regulators of parathyroid hormone secretion .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of calcium receptors on parathyroid cells, which leads to a reduction in parathyroid hormone (PTH) levels and thus a decrease in serum calcium levels . This interaction results in significant changes in the biochemical pathways within the cell.
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet reduces the secretion of PTH . This leads to a decrease in serum calcium levels , which can have downstream effects on various other biochemical pathways, particularly those involving bone mineral density .
Pharmacokinetics
The pharmacokinetic properties of Cinacalcet include its absorption, distribution, metabolism, and excretion (ADME)Cinacalcet itself has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver, primarily through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life of Cinacalcet is between 30 to 40 hours, and it is excreted primarily through the kidneys (80%) and feces (15%) .
Result of Action
The molecular and cellular effects of Cinacalcet’s action primarily involve a reduction in serum calcium levels . This is achieved through the suppression of PTH secretion . In addition, Cinacalcet has been shown to have antibacterial and antibiofilm activity against Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities . Furthermore, the presence of other drugs can interact with Cinacalcet, potentially affecting its efficacy .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cinacalcet Impurity 16 involves the conversion of the starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-chloro-5-nitrobenzoic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-bromo-2-chloro-5-nitrobenzoic acid to its corresponding diazonium salt using sodium nitrite and hydrochloric acid", "Step 2: Reaction of the diazonium salt with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product", "Step 3: Purification of the crude product using sodium carbonate and ethyl acetate", "Step 4: Recrystallization of the purified product using methanol and water" ] } | |
CAS 编号 |
802918-47-4 |
分子式 |
C22H24F3N |
分子量 |
359.44 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)


